molecular formula C14H12N2O3S B1228228 2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid

2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid

Cat. No. B1228228
M. Wt: 288.32 g/mol
InChI Key: OSERJAMIDNURES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been a subject of various synthetic procedures and studies. Rutkauskas, Kantminienė, and Beresnevieius (2008) investigated the synthesis and cyclization of related compounds, particularly focusing on the formation of N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine and related compounds, showcasing the compound's potential in creating diverse molecular structures. Similarly, Gein et al. (2009) detailed the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, again highlighting the versatility of the compound in chemical syntheses (Rutkauskas, Kantminienė, & Beresnevieius, 2008) (Gein et al., 2009).

Biological Activity and Potential Applications

The compound's derivatives have been studied for their biological activities. Gowda et al. (2011) synthesized a series of Schiff and Mannich bases derivatives derived from the compound, which showed promising anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications. Furthermore, Kalekar et al. (2011) synthesized derivatives of the compound for antimicrobial activity, showing significant activity against various bacterial and fungal strains, suggesting its use in developing antimicrobial agents (Gowda et al., 2011) (Kalekar et al., 2011).

Advanced Material Applications

El-Ahl, Ismail, and Amer (2003) reported the synthesis of benzo[4,5]thieno[2,3-d]pyrimidines and related compounds, which have applications in material science, particularly in creating new materials with unique properties. This underscores the compound's role in the development of advanced materials with potential applications in various industries (El-Ahl, Ismail, & Amer, 2003).

Corrosion Inhibition

Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of derivatives of the compound for mild steel in sulphuric acid. Their studies provided insights into the compound's potential applications in industrial settings, particularly in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).

properties

Product Name

2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid

InChI

InChI=1S/C14H12N2O3S/c1-7-12-11(9-5-3-4-6-10(9)20-12)13(17)16(15-7)8(2)14(18)19/h3-6,8H,1-2H3,(H,18,19)

InChI Key

OSERJAMIDNURES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=C1SC3=CC=CC=C32)C(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid
Reactant of Route 2
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid
Reactant of Route 3
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid
Reactant of Route 4
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid
Reactant of Route 6
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid

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